molecular formula C12H6ClN3O3 B8809269 4-Chloro-6-(3-nitrophenyl)furo[2,3-d]pyrimidine CAS No. 475585-22-9

4-Chloro-6-(3-nitrophenyl)furo[2,3-d]pyrimidine

Cat. No. B8809269
M. Wt: 275.65 g/mol
InChI Key: ZMEWDSHUWQXBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07294633B2

Procedure details

11 g of 4-hydroxy-6-(3-nitrophenyl)furo[2,3-d]pyrimidine are heated for 4 h to RF in ca. 340 ml of phosphorus oxychloride. Afterwards, the reaction mixture is left to stand over night and then added to 5 kg of drained ice. The resulting suspension is filtered by suction and washed with a lot of H2O. The residue is dried in a HV and sublimated at ca. 200° C.; m.p.: 196-205° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]2[CH:10]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=3)[O:8][C:4]=2[N:5]=[CH:6][N:7]=1.P(Cl)(Cl)([Cl:22])=O>>[Cl:22][C:2]1[C:3]2[CH:10]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=3)[O:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
OC=1C2=C(N=CN1)OC(=C2)C2=CC(=CC=C2)[N+](=O)[O-]
Name
Quantity
340 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
5 kg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Afterwards, the reaction mixture is left
WAIT
Type
WAIT
Details
to stand over night
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered by suction
WASH
Type
WASH
Details
washed with a lot of H2O
CUSTOM
Type
CUSTOM
Details
The residue is dried in a HV
CUSTOM
Type
CUSTOM
Details
sublimated at ca. 200° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(N=CN1)OC(=C2)C2=CC(=CC=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.